Benzyl 1,3-oxazole-5-carboxylate
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Overview
Description
Benzyl 1,3-oxazole-5-carboxylate is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Synthetic Routes and Reaction Conditions:
Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base to form oxazoles.
Palladium-Catalyzed Arylation: This method allows for the direct arylation of oxazoles using palladium catalysts and aryl halides.
Cycloisomerization of Propargyl Amides: This method involves the cycloisomerization of propargyl amides to form oxazoles.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the Van Leusen oxazole synthesis, which can be optimized for high yield and purity using continuous flow reactors and automated synthesis platforms .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The compound can participate in substitution reactions, particularly at the C-2 and C-5 positions of the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and copper nitrate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and aryl halides are commonly employed for arylation reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the oxazole ring.
Reduction Products: Saturated heterocycles.
Substitution Products: Arylated oxazoles.
Scientific Research Applications
Benzyl 1,3-oxazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 1,3-oxazole-5-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzoxazole: Similar in structure but contains a benzene ring fused to an oxazole ring.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the five-membered ring.
Uniqueness: Benzyl 1,3-oxazole-5-carboxylate is unique due to its specific substitution pattern and the presence of a benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other oxazole derivatives .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
benzyl 1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H9NO3/c13-11(10-6-12-8-15-10)14-7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChI Key |
DUKHWMFWRUFJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=CO2 |
Origin of Product |
United States |
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